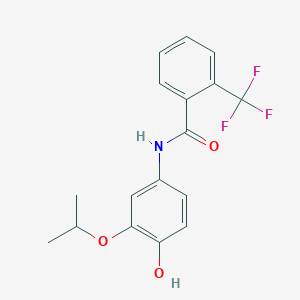
Flutolanil M-2 HFT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flutolanil M-2 HFT is a metabolite of the systemic fungicide flutolanil, which is widely used to control a range of fungal pathogens, particularly Rhizoctonia species, on various crops such as rice, potatoes, and turf . This compound is known for its role in the degradation and environmental fate of flutolanil, contributing to its overall efficacy and safety profile .
Métodos De Preparación
The synthesis of flutolanil involves the condensation of 2-(trifluoromethyl)benzoic acid with 3-(isopropoxy)aniline . The reaction typically occurs under acidic conditions, using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Flutolanil M-2 HFT undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives, which are often more polar and water-soluble.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted benzamides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include hydroxylated, aminated, and substituted benzamides .
Aplicaciones Científicas De Investigación
Flutolanil M-2 HFT has several scientific research applications:
Mecanismo De Acción
Flutolanil M-2 HFT exerts its effects by inhibiting the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain of fungi . This inhibition disrupts the electron transport chain, leading to reduced ATP production and ultimately causing fungal cell death . The high selectivity of this compound for fungal Complex II over mammalian Complex II contributes to its low toxicity in non-target organisms .
Comparación Con Compuestos Similares
Flutolanil M-2 HFT is unique among fungicides due to its specific inhibition of Complex II in fungi. Similar compounds include:
Mebenil: Another toluanilide fungicide with similar antifungal properties but lower potency.
Mepronil: A structurally related fungicide with similar mode of action but different selectivity profile.
Naproanilide: A herbicide with a similar chemical structure but different target and mode of action.
This compound stands out due to its high efficacy, selectivity, and low toxicity, making it a valuable tool in agricultural disease management .
Propiedades
Número CAS |
90890-71-4 |
|---|---|
Fórmula molecular |
C17H16F3NO3 |
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
N-(4-hydroxy-3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO3/c1-10(2)24-15-9-11(7-8-14(15)22)21-16(23)12-5-3-4-6-13(12)17(18,19)20/h3-10,22H,1-2H3,(H,21,23) |
Clave InChI |
MZWZZJVZOQEANE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



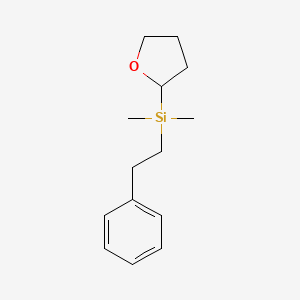
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
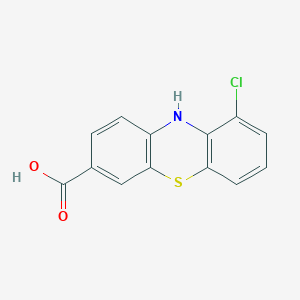
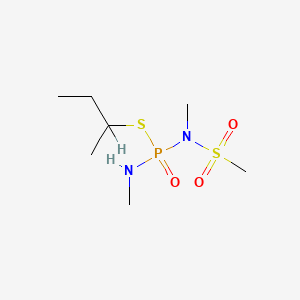
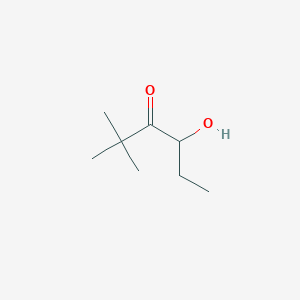
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
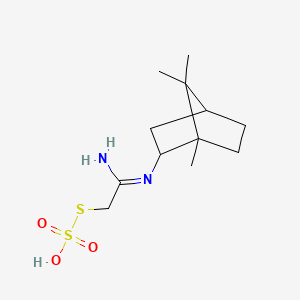

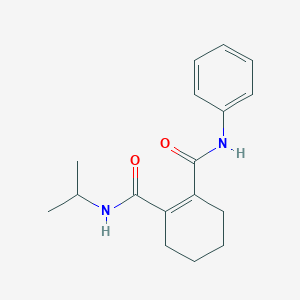
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
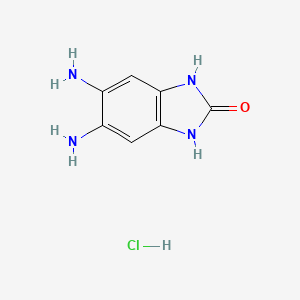
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
